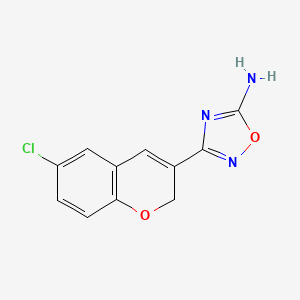
4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile is a chemical compound that features a naphthonitrile core substituted with a hydroxypiperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 4-hydroxypiperidine with 1-naphthonitrile under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and it is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is often maintained between 80-120°C to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for conversion to a chloride, followed by reaction with an appropriate nucleophile.
Major Products
Oxidation: 4-(4-Oxopiperidin-1-yl)-1-naphthonitrile.
Reduction: 4-(4-Hydroxypiperidin-1-yl)-1-naphthylamine.
Substitution: 4-(4-Chloropiperidin-1-yl)-1-naphthonitrile.
Aplicaciones Científicas De Investigación
4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypiperidinyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the naphthonitrile core can participate in π-π stacking interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
1-Naphthonitrile: The core structure without the hydroxypiperidinyl substitution.
4-(4-Chloropiperidin-1-yl)-1-naphthonitrile: A derivative where the hydroxyl group is replaced by a chlorine atom.
Uniqueness
4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile is unique due to the presence of both the hydroxypiperidinyl group and the naphthonitrile core, which confer distinct chemical and biological properties
Propiedades
Número CAS |
664362-63-4 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
4-(4-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H16N2O/c17-11-12-5-6-16(15-4-2-1-3-14(12)15)18-9-7-13(19)8-10-18/h1-6,13,19H,7-10H2 |
Clave InChI |
RXCZIWUUKLUWAE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=CC=C(C3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)
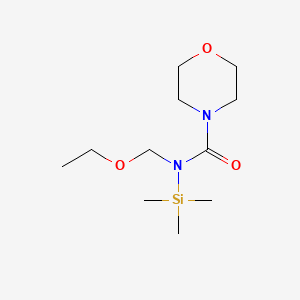


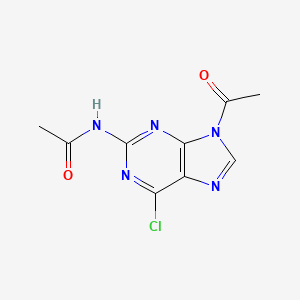


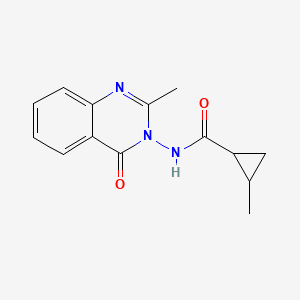
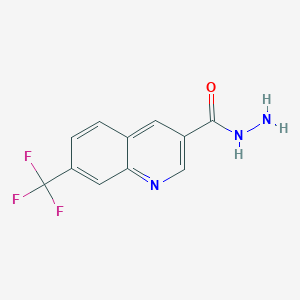


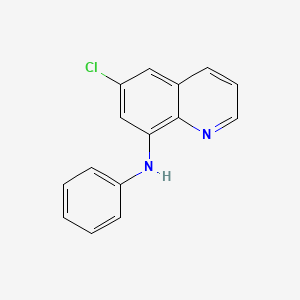
![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
